molecular formula H2TiO3<br>H4O4Ti B082726 Titanium hydroxide CAS No. 12651-23-9

Titanium hydroxide

Cat. No. B082726
CAS RN: 12651-23-9
M. Wt: 115.9 g/mol
InChI Key: LLZRNZOLAXHGLL-UHFFFAOYSA-J
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Patent
US08431109B2

Procedure details

An aqueous solution of titanium tetrachloride was prepared in the same manner as Example 1. 197 mL of ion-exchanged water was added to the aqueous solution of titanium tetrachloride, and then 283 g of aqueous solution of urea having a concentration of 30% by weight and kept at 80° C. was added over 100 minutes. After the resulting solution was heated and refluxed for 10 hours, an aqueous solution of ammonia having a concentration of 5% by weight was added to the solution so that it had a pH of 10. The solution was washed with water until chlorine was no longer detected, thereby providing a slurry of titanium hydroxide. Then, using the slurry of titanium hydroxide, a slurry of titanium oxide was prepared in the same manner as Example 8 (the first process). The titanium oxide was found to have an average particle diameter of 0.03 μm by electron microscopic measurement.
[Compound]
Name
ion-exchanged
Quantity
197 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
283 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Ti:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].NC(N)=[O:8].N>O>[Ti:1]([Cl:5])([Cl:4])([Cl:3])[Cl:2].[OH-:8].[Ti+4:1].[OH-:8].[OH-:8].[OH-:8] |f:5.6.7.8.9|

Inputs

Step One
Name
ion-exchanged
Quantity
197 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
aqueous solution
Quantity
283 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept at 80° C.
ADDITION
Type
ADDITION
Details
was added over 100 minutes
Duration
100 min
TEMPERATURE
Type
TEMPERATURE
Details
After the resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours
Duration
10 h
WASH
Type
WASH
Details
The solution was washed with water until chlorine

Outcomes

Product
Name
Type
product
Smiles
[Ti](Cl)(Cl)(Cl)Cl
Name
Type
product
Smiles
[OH-].[Ti+4].[OH-].[OH-].[OH-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.